
3-Benzyl-2-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-methylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that has been used in scientific research for a variety of purposes. BMQ has been found to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. In
Aplicaciones Científicas De Investigación
Synthesis Techniques
- A novel synthesis approach for derivatives of 3-Benzyl-2-methylquinolin-4(1H)-one, utilizing a one-pot C–C and C–N bond forming strategy in water, has been developed. This method offers advantages such as operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).
- Another synthesis method involves the C-acylation of active methylene compounds under basic conditions, leading to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones. This method is significant due to its ability to produce compounds of great biological importance (Detsi, Bardakos, Markopoulos, & Igglessi-Markopoulou, 1996).
Chemical Interactions and Properties
- Research on the kinetics of the reduction of 1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide contributes to understanding the chemical properties and interactions of related compounds, including 3-Benzyl-2-methylquinolin-4(1H)-one (Bunting & Fitzgerald, 1985).
Spectral and Structural Analysis
- Studies on 1,8-naphthalimide derivatives, which are structurally related to 3-Benzyl-2-methylquinolin-4(1H)-one, provide insights into their spectral properties, nanoaggregates, and solid-state emission. These studies also cover DFT calculations to understand their molecular behaviors (Srivastava, Singh, & Mishra, 2016).
Applications in Organic Synthesis
- Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, related to 3-Benzyl-2-methylquinolin-4(1H)-one, are synthesized using benzothiazines under mild conditions. This method is noted for its potential in pharmacological applications (Harmata & Hong, 2007).
Pharmacological Research
- The synthesis and structure-activity relationship studies of novel melanin-concentrating hormone receptor 1 antagonists provide insights into the potential pharmacological applications of 3-Benzyl-2-methylquinolin-4(1H)-one derivatives (Kasai et al., 2012).
Antimicrobial Activity
- Studies on the synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives indicate the potential of 3-Benzyl-2-methylquinolin-4(1H)-one related compounds in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
Antitumor Activity
- Research into the synthesis and in vitro antitumor activity of isoquinolone derivatives, including studies on 3-arylquinolin-2(1H)-ones, contributes to understanding the potential antitumor properties of 3-Benzyl-2-methylquinolin-4(1H)-one (Cheon et al., 1999).
Catalysis and Organic Reactions
- Research on the Rhodium(III)-catalyzed acylation of C(sp3)-H bonds with diarylcyclopropenone provides insights into the catalytic properties and reaction mechanisms involving compounds similar to 3-Benzyl-2-methylquinolin-4(1H)-one (Kong, Zhou, Xu, & Li, 2017).
Industrial Applications
- The synthesis and evaluation of 4-Hydroxy Quinolinone derivatives as antioxidants of lubricating grease reveal the potential industrial applications of compounds related to 3-Benzyl-2-methylquinolin-4(1H)-one (Hussein, Ismail, & El-Adly, 2016).
Propiedades
IUPAC Name |
3-benzyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURLVFDECJBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

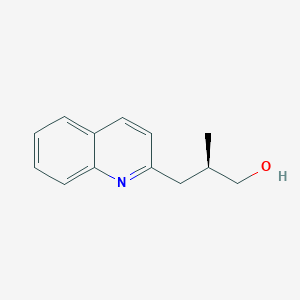
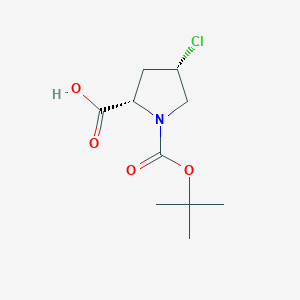

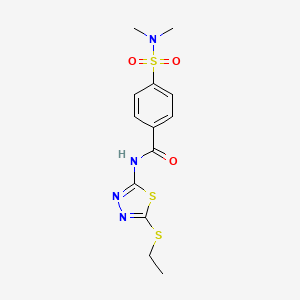
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)
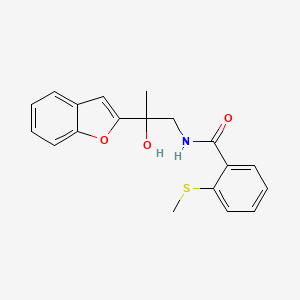
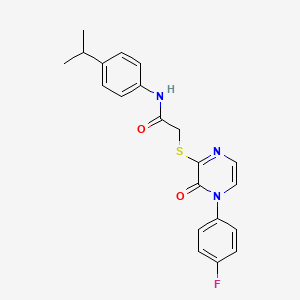
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)

![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
